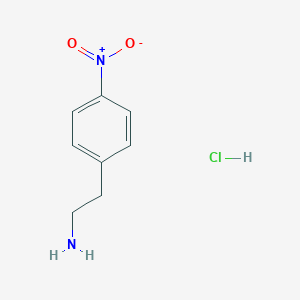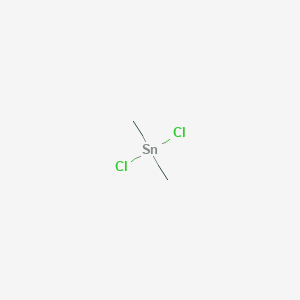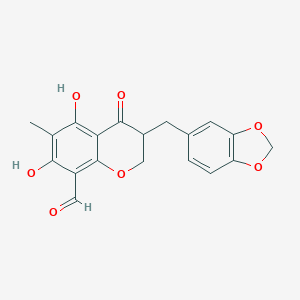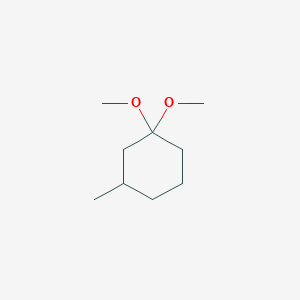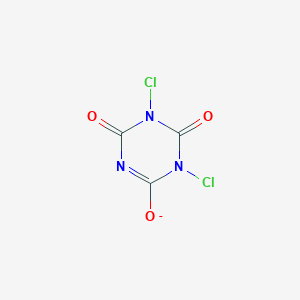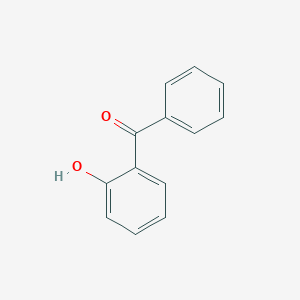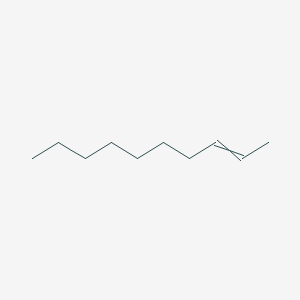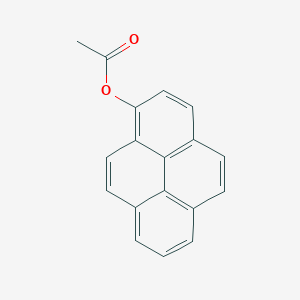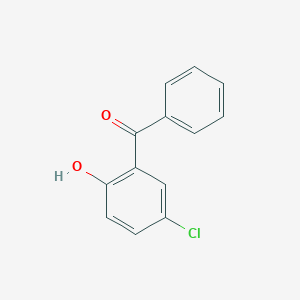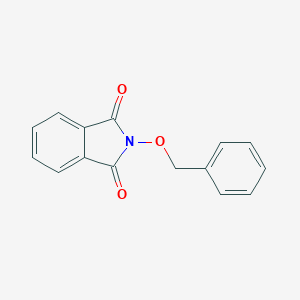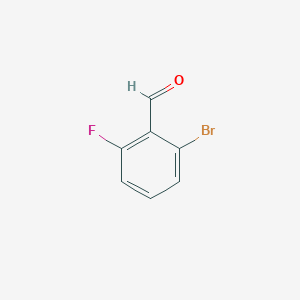
2-Bromo-6-fluorobenzaldehído
Descripción general
Descripción
2-Bromo-6-fluorobenzaldehyde is an important organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid that can be isolated from a variety of sources, including petroleum, coal tar, and even wood. It is a versatile building block for organic synthesis, and has been widely used in the synthesis of drugs and other materials. Its unique properties make it particularly useful in the development of new materials and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
“2-Bromo-6-fluorobenzaldehído” es una materia prima importante y un intermedio utilizado en la síntesis orgánica . Desempeña un papel crucial en la formación de varios compuestos orgánicos complejos .
Aplicaciones Agroquímicas
Este compuesto también se usa en la industria agroquímica . Se puede utilizar en la síntesis de varios agroquímicos, contribuyendo al desarrollo de pesticidas y fertilizantes más efectivos y respetuosos con el medio ambiente .
Aplicaciones Farmacéuticas
En la industria farmacéutica, “this compound” se utiliza como intermedio en la síntesis de varios fármacos . Sus propiedades químicas únicas lo convierten en un componente valioso en el desarrollo de nuevos medicamentos .
Campo de Colorantes
“this compound” se utiliza en el campo de los colorantes . Puede participar en la síntesis de varios colorantes, contribuyendo a la creación de nuevos colores y mejorando la calidad de los existentes .
Síntesis de Heterociclos Bicíclicos
Este compuesto se utiliza para sintetizar heterociclos bicíclicos como las indazoles . Esto se logra mediante una reacción de “this compound”, aminas primarias y azida de sodio, catalizada por óxido de cobre (II)
Safety and Hazards
When handling 2-Bromo-6-fluorobenzaldehyde, it is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. It is also advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . The compound should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .
Relevant Papers There are several papers that discuss the properties and applications of 2-Bromo-6-fluorobenzaldehyde. For example, one paper presents a theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde . Another paper discusses the synthesis of 2-Bromo-6-fluorobenzaldehyde . These papers provide valuable insights into the characteristics and uses of 2-Bromo-6-fluorobenzaldehyde.
Mecanismo De Acción
Target of Action
2-Bromo-6-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is a multi-functional building block used for synthesizing ligands, bicyclic heterocycles, and semiconductors
Mode of Action
The compound interacts with its targets to facilitate various chemical reactions. For instance, it is used to synthesize fluoro-2-formyphenyl boronic acid , a 1H and 19F NMR probe . This probe can determine the enantiopurity of sulfinamides, which are widely used as chiral auxiliaries for asymmetric synthesis .
Biochemical Pathways
2-Bromo-6-fluorobenzaldehyde is involved in the synthesis of bicyclic heterocycles such as indazoles . This process involves a reaction of 2-bromo-6-fluorobenzaldehyde, primary amines, and sodium azide, catalyzed by copper (II) oxide . The compound can also assist in the self-assembly of macromolecules to fabricate nanostructures .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
The compound’s action results in the formation of various chemical structures. For example, a semiconducting thienisoindigo-based nanowire is assembled with 2-bromobenzaldehyde via halogen and chalcogen bonding . This nanowire shows a hole mobility of 6.39×10−4 cm2/Vs .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the compound is light-sensitive , and its reactions should be carried out under inert gas (nitrogen or argon) at 2–8 °C . Safety precautions also need to be taken as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
It is known that benzaldehyde derivatives can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
Cellular Effects
It is known that benzaldehyde derivatives can cause skin and eye irritation, and may have effects on the respiratory system .
Molecular Mechanism
It is known that it can assist in the self-assembly of macromolecules to fabricate nanostructures .
Temporal Effects in Laboratory Settings
It is known to be light-sensitive and should be stored in dark .
Propiedades
IUPAC Name |
2-bromo-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNILWKRAKKEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625903 | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
360575-28-6 | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of the novel method for synthesizing 2-bromo-6-fluorobenzaldehyde described in the research?
A1: The research highlights a novel method for synthesizing 2-bromo-6-fluorobenzaldehyde that offers several advantages over potential previous methods. The authors specifically emphasize the convenience of operation, cost-effectiveness, and simplicity of the post-treatment process []. Furthermore, the method boasts high efficiency, achieving a product purity greater than or equal to 99.0% and a 100% conversion rate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


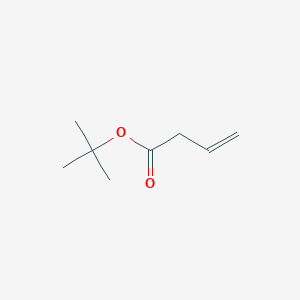
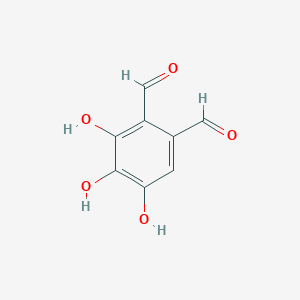
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)
